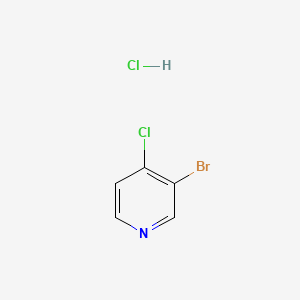

3-Bromo-4-chloropyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-chloropyridine hydrochloride is a chemical compound with the CAS Number: 181256-18-8 . It has a molecular weight of 228.9 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C5H3BrClN . The average mass is 192.441 Da and the monoisotopic mass is 190.913727 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 207.3±20.0 °C at 760 mmHg . The vapor pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.5±3.0 kJ/mol . The flash point is 79.2±21.8 °C . The index of refraction is 1.581 . The molar refractivity is 36.9±0.3 cm3 . The polar surface area is 13 Å2 . The polarizability is 14.6±0.5 10-24 cm3 . The surface tension is 45.5±3.0 dyne/cm . The molar volume is 110.8±3.0 cm3 .

Aplicaciones Científicas De Investigación

Atmospheric Chemistry

Quack and Wallace (2003) discussed the significant role of bromoform (CHBr3), a related halogenated compound, in atmospheric chemistry, emphasizing its contribution as a source of reactive halogens to the troposphere and lower stratosphere. The study highlighted the importance of understanding the sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, to better estimate its global source strength and impact on atmospheric chemistry (Quack & Wallace, 2003).

Water System Disinfection

Kim et al. (2002) reviewed the efficacy of various disinfectants, including halogen-containing compounds, against Legionella in water systems. The study provides insights into the selection and optimization of disinfectants for controlling waterborne pathogens, highlighting the potential of halogenated compounds in environmental health applications (Kim et al., 2002).

Solid-State NMR Spectroscopy

Advances in chlorine, bromine, and iodine solid-state NMR spectroscopy have been surveyed by Szell and Bryce (2020), demonstrating the growing application areas of halogenated compounds in studying pharmaceutical polymorphs, inorganic materials, and catalytic processes. This research underscores the importance of halogens in elucidating the structural and electronic properties of complex materials (Szell & Bryce, 2020).

Advanced Oxidation Processes

Bergmann, Koparal, and Iourtchouk (2014) critically reviewed electrochemical advanced oxidation processes (EAOPs) and the formation of halogenate and perhalogenate species. This work highlights the environmental implications of EAOPs in water treatment and the challenges associated with the formation of harmful by-products, such as chlorate, bromate, and perchlorate, emphasizing the need for sustainable and environmentally friendly chemical processes (Bergmann et al., 2014).

Safety and Hazards

3-Bromo-4-chloropyridine hydrochloride is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and get medical attention if irritation persists .

Mecanismo De Acción

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis and medicinal chemistry, suggesting that their targets could be diverse depending on the specific context .

Mode of Action

3-Bromo-4-chloropyridine hydrochloride, like other halogenated pyridines, is likely to interact with its targets through covalent bonding. The bromine and chlorine atoms are capable of forming strong bonds with a variety of elements, making this compound a versatile reagent in chemical reactions .

Biochemical Pathways

It’s worth noting that halogenated pyridines are often used in the suzuki-miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This suggests that the compound could potentially affect pathways involving carbon-carbon bond formation.

Pharmacokinetics

Like other small organic molecules, it’s reasonable to expect that this compound could be absorbed and distributed throughout the body, metabolized by enzymes, and eventually excreted .

Result of Action

Given its potential use in organic synthesis, it’s likely that this compound could induce significant changes in molecular structure and function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction, in which this compound might be used, typically requires a palladium catalyst and a base .

Propiedades

IUPAC Name |

3-bromo-4-chloropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKWUBNGKYIHMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939416 |

Source

|

| Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181256-18-8 |

Source

|

| Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [1-(2-hydroxyethyl)-2-propenyl]-, ethyl ester (9CI)](/img/no-structure.png)